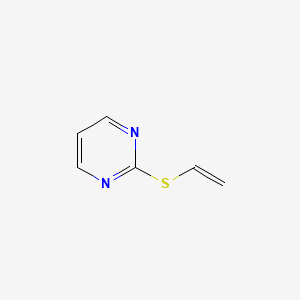

2-Ethenylthio-pyrimidine

Description

Contextualization of Pyrimidine (B1678525) Chemistry in Modern Organic Synthesis

Pyrimidine, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a cornerstone of organic and medicinal chemistry. aphrc.orgrsc.org Its derivatives are fundamental components of life, forming the structural basis of nucleobases like cytosine, thymine (B56734), and uracil (B121893) in DNA and RNA. rsc.orgwikipedia.org Beyond their biological significance, pyrimidines are privileged scaffolds in synthetic organic chemistry due to their versatile reactivity and the diverse array of biological activities exhibited by their derivatives. aphrc.orggrowingscience.combenthamdirect.com

The synthesis of pyrimidine derivatives has been a subject of intense research for decades, with methodologies evolving to enhance efficiency, selectivity, and environmental compatibility. aphrc.orgrasayanjournal.co.in Modern synthetic strategies often employ multicomponent reactions, transition-metal catalysis, and innovative cyclization techniques to access a wide range of substituted pyrimidines. rsc.orgorganic-chemistry.org The amenability of the pyrimidine ring to various chemical transformations, including electrophilic and nucleophilic substitutions, makes it a valuable platform for the construction of complex molecular architectures. wikipedia.orggrowingscience.com

Significance of Sulfur-Containing Heterocycles in Chemical Research

In the context of heterocyclic chemistry, sulfur can modulate a molecule's electronic properties, lipophilicity, and metabolic stability. openmedicinalchemistryjournal.comresearchgate.net The fusion of a sulfur-containing ring to another heterocycle, as seen in thienopyrimidines, often leads to compounds with enhanced pharmacological profiles. nih.gov The unique structural and electronic features of sulfur-containing heterocycles continue to inspire the design and synthesis of novel compounds with tailored properties. openmedicinalchemistryjournal.comresearchgate.net

Unique Structural and Electronic Features of the 2-Ethenylthio Moiety in Pyrimidine Scaffolds

The introduction of a 2-ethenylthio (or 2-vinylthio) group onto the pyrimidine scaffold creates a molecule with a distinct set of structural and electronic attributes. The thioether linkage at the 2-position influences the electron distribution within the pyrimidine ring. The sulfur atom, being less electronegative than nitrogen, can act as an electron-donating group through resonance, while also exhibiting inductive electron-withdrawing effects.

The ethenyl (vinyl) group appended to the sulfur atom introduces a site of unsaturation, which can participate in various chemical reactions. This vinylthio substituent can impact the molecule's reactivity and optoelectronic properties. ontosight.ai Theoretical studies on similar systems, such as vinyl and vinylthio substituted benzimidazoles, suggest that these groups can significantly alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby influencing the electronic and photophysical properties of the molecule. ontosight.aiontosight.ai The presence of both the pyrimidine core and the reactive vinylthio group offers multiple sites for further functionalization, making 2-Ethenylthio-pyrimidine a versatile building block in organic synthesis.

Historical Development and Emerging Trends in Thio-substituted Pyrimidine Research

The systematic study of pyrimidines dates back to the late 19th century. wikipedia.org The exploration of thio-substituted pyrimidines, particularly thiouracils, has a long history, with early investigations focusing on their synthesis and fundamental reactivity. nih.gov Over the years, research has expanded to include a wide variety of thio- and alkylthio-substituted pyrimidines, driven by their potential applications in various fields.

Emerging trends in this area focus on the development of novel synthetic methodologies for the preparation of functionalized thiopyrimidines and their annulated analogs. nih.govmdpi.comumsida.ac.id There is a growing interest in creating libraries of these compounds for high-throughput screening to identify new molecules with desirable biological or material properties. nih.gov The fusion of the pyrimidine ring with other heterocyclic systems containing sulfur, such as thiazole, has led to the development of thiazolopyrimidines, a class of compounds with significant medicinal importance. tandfonline.com The continued exploration of thio-substituted pyrimidines is expected to yield new materials and molecules with unique and valuable properties.

Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₆N₂S | guidechem.com |

| Molecular Weight | 138.19 g/mol | guidechem.com |

| Canonical SMILES | C=CSC1=NC=CC=N1 | guidechem.com |

| InChIKey | NJRKPDOYRXMXAT-UHFFFAOYSA-N | guidechem.com |

| Topological Polar Surface Area | 51.1 Ų | guidechem.com |

| Rotatable Bond Count | 2 | guidechem.com |

| Hydrogen Bond Donor Count | 0 | guidechem.com |

| Hydrogen Bond Acceptor Count | 3 | guidechem.com |

Structure

3D Structure

Properties

CAS No. |

83335-28-8 |

|---|---|

Molecular Formula |

C6H6N2S |

Molecular Weight |

138.19 g/mol |

IUPAC Name |

2-ethenylsulfanylpyrimidine |

InChI |

InChI=1S/C6H6N2S/c1-2-9-6-7-4-3-5-8-6/h2-5H,1H2 |

InChI Key |

NJRKPDOYRXMXAT-UHFFFAOYSA-N |

SMILES |

C=CSC1=NC=CC=N1 |

Canonical SMILES |

C=CSC1=NC=CC=N1 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 2 Ethenylthio Pyrimidine and Analogs

Reactivity of the Ethenylthio Group

The ethenylthio substituent (-S-CH=CH₂) is a versatile functional group that dictates a significant portion of the molecule's reactivity. The sulfur atom influences the adjacent vinyl group through resonance, making the terminal carbon (β-carbon) nucleophilic. This electronic nature allows for a range of transformations, including additions, oxidations, and rearrangements.

Addition Reactions Across the Carbon-Carbon Double Bond

The carbon-carbon double bond in the ethenylthio group is susceptible to addition reactions. Under acidic conditions, electrophilic addition is expected to proceed in a Markovnikov fashion. An electrophile (E⁺) would add to the β-carbon, leading to a resonance-stabilized carbocation on the α-carbon, which is adjacent to the sulfur atom. This intermediate is then trapped by a nucleophile.

A more significant transformation pathway opens up upon oxidation of the thioether to a vinyl sulfone (see section 3.1.2). The resulting 2-ethenylsulfonyl-pyrimidine is a potent Michael acceptor. The strongly electron-withdrawing sulfonyl group reverses the polarity of the double bond, making the β-carbon highly electrophilic and susceptible to conjugate addition by a wide range of soft nucleophiles, such as thiols, amines, and carbanions. scripps.edursc.orgresearchgate.net This Michael addition is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. Vinyl sulfones have been shown to be highly selective and reactive Michael acceptors, often reacting more rapidly than analogous acrylates. rsc.orgresearchgate.net

Oxidation and Reduction Chemistry of the Thioether Linkage

The sulfur atom in the thioether linkage is readily oxidized. This transformation proceeds in a stepwise manner, first yielding the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. This process significantly alters the electronic properties and subsequent reactivity of the molecule. The oxidation converts the weakly activating thioether group into the strongly deactivating and electron-withdrawing sulfinyl and sulfonyl groups.

A variety of oxidizing agents can be employed for this transformation, with hydrogen peroxide (H₂O₂) being a common and effective choice. The degree of oxidation can often be controlled by the stoichiometry of the oxidant and the reaction conditions.

Table 1: Representative Conditions for Thioether Oxidation

| Oxidizing Agent | Product | Reference(s) |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Sulfoxide or Sulfone | [N/A] |

| m-CPBA | Sulfoxide or Sulfone | [N/A] |

| Potassium Permanganate (KMnO₄) | Sulfone | [N/A] |

Conversely, the thioether linkage can be subjected to reductive cleavage, a process known as desulfurization. This reaction cleaves the carbon-sulfur bond, effectively removing the ethenylthio substituent and replacing it with a hydrogen atom. While various methods exist for the desulfurization of thiols and saturated thioethers, the reductive cleavage of vinyl thioethers or their oxidized derivatives like vinyl sulfoxides can also be achieved, leading to the formation of the corresponding alkene.

Cleavage and Rearrangement Reactions of the Ethenylthio Substituent

The carbon-sulfur bond of the ethenylthio group can be cleaved under specific conditions. For instance, reagents such as N-bromosuccinimide (NBS) can mediate the selective cleavage of C-S bonds in thioethers. While this is more commonly applied to C(sp³)–S bonds, the C(sp²)–S bond in a vinyl thioether can also be targeted, leading to functionalization at the C2-position of the pyrimidine (B1678525) ring.

Vinyl thioethers that are analogs of allyl vinyl ethers can potentially undergo a iosrjournals.orgiosrjournals.org-sigmatropic rearrangement known as the thio-Claisen rearrangement. wikipedia.orgacs.org This concerted, pericyclic reaction involves the thermal rearrangement of an allyl vinyl sulfide (B99878) to a γ,δ-unsaturated thioaldehyde, which may then tautomerize or react further. iosrjournals.orgwikipedia.orgsemanticscholar.org For 2-ethenylthio-pyrimidine itself, this specific rearrangement is not possible due to the lack of the required allylic structure. However, for analogs where the substituent at the 2-position is an allyl vinyl thioether, this represents a viable and important reaction pathway. iosrjournals.orgresearchgate.net

Reactions Involving the Pyrimidine Nucleus

The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electronic property makes the ring susceptible to nucleophilic attack but resistant to electrophilic substitution.

Nucleophilic Aromatic Substitution (SNAr) Reactions on Pyrimidine

The C2, C4, and C6 positions of the pyrimidine ring are electron-deficient and can undergo nucleophilic aromatic substitution (SNAr), provided a suitable leaving group is present. The 2-ethenylthio group itself is a poor leaving group. Consequently, direct SNAr at the C2 position of this compound is generally not feasible.

However, the reactivity of the C2 position can be dramatically enhanced by oxidizing the thioether to a sulfone. The resulting 2-ethenylsulfonyl group is an excellent leaving group, analogous to sulfonyl groups on other pyrimidine systems which have been shown to be highly reactive. Studies on 2-sulfonylpyrimidines demonstrate that they react rapidly with nucleophiles like cysteine under mild, neutral pH conditions to form stable S-heteroarylated products. This transformation makes the C2 position highly susceptible to attack by a wide variety of nucleophiles, enabling the synthesis of diverse 2-substituted pyrimidines.

Electrophilic Substitution and Functionalization of the Pyrimidine Ring

The electron-deficient nature of the pyrimidine ring makes it generally unreactive towards electrophilic aromatic substitution. Such reactions are rare and typically require the presence of strong electron-donating (activating) groups on the ring to proceed. The 2-ethenylthio group has a dual electronic effect: it is electron-donating through resonance (due to the sulfur lone pairs) but inductively electron-withdrawing. This combination is generally insufficient to activate the pyrimidine ring for effective electrophilic attack.

If an electrophilic substitution reaction were to be forced under harsh conditions, it would be expected to occur at the C5 position. The C5 position is the most electron-rich carbon in the pyrimidine nucleus and is the typical site for electrophilic attack when activating groups are present. csir.co.za However, for this compound, functionalization of the pyrimidine ring is more practically achieved through nucleophilic substitution pathways, often after modification of the thioether group.

Ring-Opening and Skeletal Editing Strategies for Pyrimidines

Skeletal editing of pyrimidines provides a powerful method for rapid diversification of molecular scaffolds, enabling the conversion of the pyrimidine core into other valuable heterocycles like pyrazoles and pyridines. organic-chemistry.orgchinesechemsoc.org A key strategy involves the activation of the pyrimidine ring to facilitate nucleophilic attack and subsequent ring-opening. One of the most effective methods for this activation is the treatment of the pyrimidine with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O). escholarship.orgorganic-chemistry.org This creates a highly electrophilic N-triflyl-pyrimidinium salt, which significantly lowers the LUMO of the ring system, making it susceptible to attack by nucleophiles. escholarship.org

This activation enables a formal one-carbon deletion to transform pyrimidines into pyrazoles. escholarship.orgorganic-chemistry.org Following the triflylation of the pyrimidine core at room temperature, a hydrazine-mediated skeletal remodeling proceeds under mild conditions to yield the corresponding pyrazole. organic-chemistry.org This method is notable for its tolerance of a wide range of functional groups and allows for the regioselective introduction of substituents on the resulting pyrazole's nitrogen atom. escholarship.orgorganic-chemistry.org

Computational studies have been instrumental in guiding the development of these methodologies, confirming that activators like trifluoroacetic anhydride can serve as effective alternatives for lowering the pyrimidine's LUMO and enabling these transformations under gentle conditions. rsc.org While these strategies have been demonstrated on a variety of substituted pyrimidines, their application to this compound would involve the initial activation step followed by nucleophilic attack, likely at the C6 or C4 position, leading to the opening of the pyrimidine ring. The vinylthio group at the C2 position would remain as a substituent on the resulting acyclic intermediate, influencing its subsequent reactivity and recyclization pathways.

Deconstruction-Reconstruction Protocols and Synthetic Equivalents

The deconstruction-reconstruction approach represents a sophisticated evolution of skeletal editing. nih.govresearchgate.netnih.gov This strategy involves the controlled cleavage of the pyrimidine ring to generate a versatile, open-chain intermediate, which then serves as a synthetic equivalent for a three-carbon building block in the de novo synthesis of new heterocycles. nih.gov This methodology effectively bridges the gap between late-stage modification of complex molecules and the foundational principles of heterocyclic synthesis. nih.gov

The process is typically initiated by converting the pyrimidine into a more reactive N-arylpyrimidinium salt. nih.govchinesechemsoc.org This activated intermediate readily undergoes cleavage upon treatment with a nucleophile, such as piperidine (B6355638) or pyrrolidine, to excise the C2 carbon and generate a key iminoenamine or vinamidinium salt intermediate. nih.gov These intermediates are valuable three-carbon synthons that can be used in a variety of subsequent cyclization reactions to construct new heterocyclic cores. nih.gov

For instance, the generated iminoenamine can react with various reagents to reconstruct a modified pyrimidine or form entirely different heterocycles:

Reconstruction of Pyrimidines: Reaction with amidines allows for the re-synthesis of the pyrimidine ring, but with a new substituent at the 2-position. nih.gov

Formation of Azoles: Cyclization with hydroxylamine (B1172632) or hydrazines can yield 1,2-oxazoles or pyrazoles, respectively. nih.gov

Formation of Pyridines: Vinamidinium salt intermediates, derived from the cleavage process, can react with ketone-derived enolates to form substituted pyridines. nih.govresearchgate.net

This deconstruction-reconstruction sequence diversifies the initial pyrimidine core, allowing access to a library of analogues from a single advanced precursor. nih.govnih.gov In the context of this compound, the deconstruction would yield an iminoenamine or vinamidinium salt intermediate where the original C4, C5, and C6 atoms of the pyrimidine are preserved, along with their substituents. The 2-ethenylthio group would be part of the excised fragment.

Mechanistic Studies of Key Transformation Pathways

Elucidation of Reaction Intermediates and Transition States

Mechanistic studies, heavily supported by computational chemistry, have been crucial in understanding and optimizing pyrimidine transformation pathways. nih.govresearchgate.net The deconstruction-reconstruction process, for example, proceeds through several well-defined intermediates and transition states.

The initial activation of the pyrimidine with Tf₂O is an exergonic, single-step reaction that proceeds through a transition state (TS-Act) to form the N-triflyl-pyrimidinium salt. nih.gov Quantum chemical calculations have determined the Gibbs free energy for this activation step, providing insight into its feasibility. nih.govresearchgate.net

Following activation, the nucleophilic attack is the next critical step. For instance, in the formation of an N-arylpyrimidinium salt, aniline (B41778) attacks the activated pyrimidine. Computational models show that nucleophilic attack at the C6 position is kinetically favored over attack at the C2 position. nih.gov This selectivity is explained by the electronic Fukui (ƒ+) indices, which indicate greater electrophilicity at C6. nih.gov The reaction proceeds through distinct transition states for C6 (TS-Add-C6) and C2 (TS-Add-C2) addition, with the former having a lower Gibbs free energy of activation. nih.gov

The subsequent ring-opening of the pyrimidine leads to the formation of an acyclic intermediate. In the deconstruction-reconstruction sequence, this is often an iminoenamine or a vinamidinium salt. nih.govresearchgate.net These intermediates are key building blocks for the final reconstruction step. The stability and reactivity of these intermediates are influenced by the substituents on the original pyrimidine ring. For example, C4-aryl substituents have been shown to play a crucial role in stabilizing the vinamidinium salt intermediate. researchgate.net

Below is a table summarizing computed Gibbs free energy changes for key steps in a model pyrimidine deconstruction-reconstruction reaction.

| Step | Intermediate/Transition State | Description | Relative Gibbs Energy (kcal/mol) |

| 1 | Reactants (Pyrimidine + Tf₂O) | Initial state | 0.0 |

| 2 | TS-Act | Transition state for N-triflylation | +12.6 |

| 3 | N-Tf-pyrimidinium | Activated intermediate | -4.3 |

| 4 | TS-Add-C6 (with aniline) | Transition state for nucleophilic attack at C6 | +15.1 (relative to N-Tf-pyrimidinium) |

| 5 | TS-Add-C2 (with aniline) | Transition state for nucleophilic attack at C2 | +15.9 (relative to N-Tf-pyrimidinium) |

| Data derived from computational studies on a model pyrimidine system. nih.gov |

Kinetic Studies and Reaction Rate Determinants

Key factors that determine the reaction rate include:

Electrophilicity of the Pyrimidine Ring: The activation of the pyrimidine (e.g., by N-triflylation) is crucial. A more electron-deficient pyrimidine ring will react faster with nucleophiles. The nature and position of substituents on the ring play a significant role here.

Nucleophilicity of the Attacking Reagent: Stronger nucleophiles will generally lead to faster reaction rates. The choice of nucleophile (e.g., piperidine vs. pyrrolidine, different hydrazines) can be used to control the reaction pathway and rate. rsc.org

Leaving Group Ability: In standard SₙAr, a better leaving group accelerates the reaction. In deconstruction-reconstruction, the "leaving group" is effectively a fragment of the ring itself, and the rate is more dependent on the stability of the ring-opened intermediate.

Solvent Effects: The solvent can influence the stability of charged intermediates and transition states. Polar aprotic solvents like DMSO or DMF are often used for SₙAr reactions as they can solvate cations while leaving the nucleophile relatively unsolvated and thus more reactive. rsc.org

For this compound, the rate of ring-opening would be highly dependent on the efficiency of the initial activation step and the subsequent nucleophilic attack. The electronic properties of the 2-ethenylthio group would modulate the electrophilicity of the pyrimidine ring.

Influence of Substituents on Pyrimidine Reactivity

Substituents have a profound impact on the reactivity of the pyrimidine ring, primarily through their electronic (inductive and resonance) and steric effects. ucalgary.calibretexts.org These effects can either activate or deactivate the ring towards the nucleophilic attack that initiates the ring-opening and deconstruction pathways.

Electronic Effects:

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or sulfonyl (-SO₂R) groups are deactivating for electrophilic substitution but are strongly activating for nucleophilic substitution. libretexts.orgnih.gov They withdraw electron density from the ring, increasing its electrophilicity and stabilizing the negative charge in the anionic intermediate formed upon nucleophilic attack. Studies on 2-sulfonylpyrimidines have shown that strong EWGs at the 5-position can increase the reaction rate with nucleophiles by several orders of magnitude. nih.gov

Electron-Donating Groups (EDGs): Substituents such as amino (-NH₂) or alkoxy (-OR) groups donate electron density to the ring, making it more nucleophilic and less reactive towards nucleophilic attack. ucalgary.canih.gov In some cases, strong EDGs can completely shut down reactivity towards nucleophiles. nih.gov

The 2-ethenylthio substituent presents a more complex case. The sulfur atom has lone pairs that can be donated to the ring via a +R (resonance) effect. However, sulfur is also more electronegative than carbon, exerting a -I (inductive) withdrawing effect. The vinyl group (-CH=CH₂) can also participate in resonance. ucalgary.ca The net effect of the ethenylthio group is a balance of these competing influences. Compared to a simple alkylthio group, the vinyl group's conjugation could further modulate the electronic properties. Generally, sulfur-containing substituents at the 2-position of pyrimidines are known to be good leaving groups themselves in standard SₙAr reactions, which speaks to the electrophilic nature of the C2 position they are attached to. nih.govrsc.org

Steric Effects: Bulky substituents, particularly those adjacent to the site of nucleophilic attack (e.g., at C4 or C6), can hinder the approach of the nucleophile, slowing down the reaction rate. nih.gov This steric hindrance can sometimes be overcome by adjusting reaction conditions, such as increasing the temperature. nih.gov

The table below summarizes the expected influence of various substituents on the rate of nucleophilic attack on the pyrimidine ring.

| Substituent Type | Example | Electronic Effect | Expected Impact on Reactivity |

| Strong Electron-Withdrawing | -NO₂, -CN, -SO₂R | -I, -R | Strong Activation |

| Moderate Electron-Withdrawing | Halogens (-Cl, -Br) | -I, +R (net withdrawing) | Moderate Activation |

| Electron-Donating | -NH₂, -OR | -I, +R (net donating) | Deactivation |

| Alkyl | -CH₃ | +I | Weak Deactivation |

| Ethenylthio | -S-CH=CH₂ | -I, +R | Ambivalent; likely activating due to sulfur's properties as a leaving group and stabilization of intermediates. |

Coordination Chemistry and Ligand Development of Thiopyrimidine Systems

Design Principles for 2-Ethenylthio-pyrimidine as a Ligand

The design of effective ligands for metal coordination is predicated on a fundamental understanding of the electronic and structural properties of the molecule. For this compound, the presence and strategic placement of sulfur and nitrogen heteroatoms are the primary determinants of its coordinating ability.

Role of Sulfur and Nitrogen Heteroatoms in Metal Coordination

Heterocyclic compounds containing sulfur and nitrogen are of significant interest in coordination chemistry due to the presence of lone pair electrons on these heteroatoms, making them effective donors for metal ions. nih.govopenmedicinalchemistryjournal.com The pyrimidine (B1678525) ring in this compound contains two nitrogen atoms (at positions 1 and 3), while an exocyclic sulfur atom is attached at the 2-position. Both sulfur and nitrogen atoms can act as coordination sites, donating their unshared electron pairs to form coordinate bonds with a metal center. britannica.com

The coordination behavior of such S,N-containing heterocycles is influenced by the difference in electronegativity and the availability of electron pairs on sulfur and nitrogen. nih.gov Nitrogen, being a harder donor atom, typically forms strong bonds with hard metal ions, while the softer sulfur atom prefers to coordinate with softer metal ions. This dual-donor capability allows thiopyrimidine derivatives to form stable complexes with a wide range of transition metals. researchgate.netresearchgate.net The specific biological and chemical functions of these molecules are often dictated by this metal-ligand interaction. openmedicinalchemistryjournal.com

Chelating Properties and Ligand Denticity of Thio-Pyrimidines

The term "denticity" refers to the number of donor groups in a single ligand that bind to the central metal atom. unacademy.com Ligands can be classified as monodentate (one binding site), bidentate (two binding sites), or polydentate (multiple binding sites). When a polydentate ligand binds to a metal ion through two or more donor atoms to form a ring structure, it is known as a chelate. britannica.comunacademy.com Chelation typically results in enhanced thermodynamic stability of the complex compared to complexes with analogous monodentate ligands.

Thio-pyrimidine derivatives, including this compound, possess the potential to act as either monodentate or bidentate ligands.

Monodentate Coordination: The ligand can bind to a metal center through one of the pyrimidine nitrogen atoms (typically N3, as N1 is often sterically hindered) or through the exocyclic sulfur atom. This mode of coordination is simpler but results in less stable complexes compared to chelation.

Bidentate Coordination (N,S-Chelation): The ligand can coordinate simultaneously through a pyrimidine nitrogen and the nearby exocyclic sulfur atom. This forms a stable five-membered chelate ring, which is a common and favorable arrangement in coordination chemistry. nih.gov The formation of such chelates is a key design principle for creating robust metal complexes. nih.gov

The actual denticity and coordination mode depend on various factors, including the nature of the metal ion, the steric constraints of the ligand, and the reaction conditions. nih.govmdpi.com

Synthesis and Characterization of Metal Complexes

While specific studies on the synthesis of metal complexes using this compound are not extensively documented, its structural similarity to other well-studied thiopyrimidines and related heterocyclic thioamides allows for informed inferences about its potential reactivity and the characterization of its complexes.

Formation of Transition Metal Complexes with this compound (Hypothetical/Inferred)

The synthesis of transition metal complexes with this compound can be hypothetically achieved through standard coordination chemistry techniques. A common method involves the direct reaction of the ligand with a metal salt in a suitable solvent. nih.gov For instance, an ethanolic solution of this compound could be reacted with an ethanolic solution of a transition metal salt, such as nickel(II) chloride hexahydrate or copper(I) chloride. jscimedcentral.com The reaction mixture would likely be refluxed for a period to facilitate complex formation, followed by cooling to allow the resulting complex to precipitate. jscimedcentral.com The solid product would then be filtered, washed with the solvent to remove unreacted starting materials, and dried. nih.govjscimedcentral.com The stoichiometry of the reactants (metal-to-ligand ratio) would be a critical variable to control the final structure of the complex. nih.gov

Investigation of Coordination Modes (e.g., N3-monodentate, N,S-chelation)

In N3-monodentate coordination , the ligand would bind to the metal ion solely through the N3 atom of the pyrimidine ring. This is often observed in complexes where steric hindrance prevents chelation or when the metal ion has a strong preference for nitrogen donors. mdpi.com

In N,S-chelation , the ligand acts as a bidentate donor, binding through both the sulfur atom and a nitrogen atom of the pyrimidine ring to form a stable chelate ring. researchgate.netnih.gov This mode is frequently observed in complexes of ligands like pyridine-2-thiolate (B1254107) and is generally more stable. nih.gov The specific geometry around the metal center would be further defined by the number of ligands and the presence of other co-ligands, potentially leading to square planar or octahedral structures. researchgate.netnih.gov

| Coordination Mode | Donor Atoms Involved | Denticity | Resulting Structure Feature | Anticipated Stability |

|---|---|---|---|---|

| N3-Monodentate | Pyrimidine N3 | Monodentate | No chelate ring | Lower |

| S-Monodentate | Exocyclic S | Monodentate | No chelate ring | Lower |

| N,S-Chelation | Pyrimidine N and Exocyclic S | Bidentate | Formation of a 5-membered chelate ring | Higher (due to chelate effect) |

Self-Assembly and Supramolecular Architectures from Pyrimidine-Hydrazone Ligands

The pyrimidine core is an excellent building block not only for simple complexes but also for more complex supramolecular architectures through self-assembly processes. rsc.org Studies on related pyrimidine-hydrazone ligands demonstrate their ability to form sophisticated structures like linear complexes and [2x2] grid-like assemblies when coordinated with metal ions such as Pb(II) and Zn(II). acs.orgnih.govresearchgate.net

In these systems, the pyrimidine unit acts as a programmed structural component, directing the spatial orientation of the coordinating groups. The specific coordination geometry of the metal ion and the stoichiometry of the metal-to-ligand ratio control the final architecture. acs.orgnih.gov For example, reacting a ditopic pyrimidine-hydrazone ligand with a metal salt in a 1:2 ligand-to-metal ratio can yield linear complexes, while a 1:1 ratio can lead to the formation of [2x2] grid complexes. acs.orgresearchgate.net This metal-ion-controlled self-assembly highlights the potential for pyrimidine-based ligands, by extension including functionalized this compound derivatives, to serve as components in the bottom-up construction of complex, functional supramolecular materials. researchgate.net

In-depth Search Reveals Scant Data on the Catalytic Applications of this compound Metal Complexes

A comprehensive review of available scientific literature and patent databases has revealed a significant lack of specific research focused on the catalytic applications of metal complexes involving the compound this compound. Despite extensive searches for data pertaining to its role in homogeneous catalysis, ligand design, and coordination chemistry within catalytic mechanisms, no dedicated studies or detailed findings were identified.

While the broader fields of coordination chemistry and catalysis involving pyrimidine derivatives and thioether ligands are well-documented, research into the specific catalytic behavior of this compound complexes appears to be a nascent or as-yet-unexplored area of investigation. The performed searches did not yield any scholarly articles, patents, or detailed research findings that would allow for a thorough and scientifically accurate discussion of the topics outlined in the requested article structure.

Consequently, it is not possible to provide an article that adheres to the specified, detailed outline without resorting to speculation or fabricating data, which would compromise the scientific integrity and accuracy of the content. The required subsections—Investigation of Homogeneous Catalysis, Ligand Design for Enhanced Catalytic Activity, and the Role of Coordination Environment in Catalytic Mechanisms—necessitate specific experimental results and mechanistic studies that are not present in the public domain for this compound.

Further research and publication in peer-reviewed journals would be required to build the body of knowledge necessary to address the catalytic applications of this specific compound in detail. At present, the scientific community has not published data that would support the generation of the requested in-depth article.

Theoretical and Computational Chemistry of 2 Ethenylthio Pyrimidine and Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. Methods like Density Functional Theory (DFT) are widely used to explore the electronic characteristics and reactivity of pyrimidine (B1678525) derivatives. ijcce.ac.irdergipark.org.trmdpi.com

Frontier Molecular Orbital (FMO) theory is a key framework for explaining chemical reactivity. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. researchgate.netirjweb.com The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. dergipark.org.trmdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's reactivity and stability. irjweb.comwuxiapptec.com A small HOMO-LUMO gap indicates that a molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. irjweb.comnih.gov Conversely, a large energy gap implies high stability. dergipark.org.tr In studies of substituted pyrimidines, the distribution of these orbitals is often analyzed; for example, the HOMO may be localized on the pyrimidine ring, while the LUMO might be found on substituent groups, indicating the likely sites of charge transfer. dergipark.org.tr

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) | Implication for Reactivity |

|---|---|---|---|---|

| 2-Ethenylthio-pyrimidine (Hypothetical) | -6.50 | -1.80 | 4.70 | Moderate reactivity, kinetically stable. |

| Derivative A (Electron-donating sub.) | -6.20 | -1.75 | 4.45 | Higher reactivity than parent compound. |

| Derivative B (Electron-withdrawing sub.) | -6.80 | -2.10 | 4.70 | Similar stability, altered electrophilicity. |

Conceptual DFT provides a range of descriptors that quantify the global and local reactivity of a molecule. researchgate.netnih.gov These descriptors are calculated from the energies of the frontier orbitals. dergipark.org.tr

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. ijcce.ac.irirjweb.com

Chemical Potential (μ): Related to the electronegativity of the molecule, it describes the tendency of electrons to escape from the system. mdpi.com

Electrophilicity Index (ω): Measures the ability of a species to accept electrons. nih.govresearchgate.net A higher electrophilicity index indicates a better electrophile. ijcce.ac.ir It quantifies the stabilization in energy when a molecule acquires additional electronic charge from its environment. scielo.org.mxresearchgate.net

Local Reactivity Descriptors pinpoint the most reactive sites within a molecule.

Fukui Function (f(r)): This is a crucial local descriptor that indicates the change in electron density at a specific point in the molecule when an electron is added or removed. wikipedia.org It helps predict the sites for nucleophilic attack (where f(r)⁺ is high) and electrophilic attack (where f(r)⁻ is high), providing detailed insight into the molecule's regioselectivity. nih.gov

| Descriptor | Formula | Interpretation |

|---|---|---|

| Chemical Hardness (η) | (I - A) / 2 | Resistance to deformation or change in electron distribution. |

| Chemical Potential (μ) | - (I + A) / 2 | Electron escaping tendency; related to electronegativity. |

| Electrophilicity Index (ω) | μ² / 2η | Propensity of a species to accept electrons. |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness; indicates higher reactivity. |

| I = Ionization Potential (≈ -EHOMO), A = Electron Affinity (≈ -ELUMO) |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. ekb.eg These simulations provide valuable information on the conformational dynamics, flexibility, and intermolecular interactions of molecules like this compound.

MD simulations are also employed to study how multiple molecules of this compound interact with each other and with solvent molecules in a condensed phase. These simulations can predict whether the molecules tend to aggregate or remain solvated. By analyzing the simulation trajectories, specific intermolecular interactions, such as hydrogen bonds, π-π stacking between pyrimidine rings, or van der Waals forces, can be identified and quantified. Understanding these interactions is essential for predicting the compound's solubility, crystal packing, and behavior in a biological environment. ekb.eg

Reaction Mechanism Modeling

Computational chemistry offers powerful tools to map the intricate details of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. rsc.org For derivatives of this compound, these methods can illuminate reaction pathways, identify transient intermediates, and quantify the energy changes throughout a reaction process.

The elucidation of a reaction mechanism using computational methods, such as Density Functional Theory (DFT), involves mapping the potential energy surface of the reacting system. ijcce.ac.irjchemrev.com This process identifies the lowest energy paths from reactants to products, revealing crucial structures like transition states and intermediates.

A prime example of this approach is the theoretical investigation into the synthesis of pyrido[2,3-d]pyrimidines, a related fused pyrimidine system. nih.gov Computational studies have successfully detailed the multi-step mechanism, which includes processes like Knoevenagel condensation, Michael addition, and cyclization. nih.gov For each step, the transition state (TS) is located, and its corresponding free energy barrier (activation energy) is calculated. These barriers are critical as they determine the kinetics of each step; a higher energy barrier corresponds to a slower reaction rate.

Table 1: Example Calculated Free Energy Barriers in a Fused Pyrimidine Synthesis

| Transition State | Reaction Step | Free Energy Barrier (kcal/mol) |

| TS3k | Condensation | 28.7 |

| TS10A2 | Intermediate Formation | 25.3 |

| TS11B1 | CO2 Release | 7.4 |

| TS11A1 | CO2 Release | 10.9 |

Data sourced from a computational study on pyrido[2,3-d]pyrimidine (B1209978) synthesis. nih.gov

Computational modeling is an invaluable tool for predicting the outcomes of reactions where multiple products can be formed. nih.gov Regioselectivity (which position on a molecule reacts) and stereoselectivity (the spatial arrangement of the resulting product) can be accurately forecast by comparing the activation energies of the different possible reaction pathways. rsc.org

Regioselectivity: The pyrimidine ring has multiple positions that can be attacked by a reagent. scialert.net For example, in nucleophilic substitution reactions on perfluoropyrimidine, a related compound, DFT calculations can determine which fluorine atom is most likely to be displaced. This is achieved by calculating the activation energies for the attack at each possible carbon position. The pathway with the lowest energy barrier corresponds to the major product observed experimentally. Such studies not only predict the outcome but also provide electronic structure-based explanations, for instance, by analyzing the distribution of the Lowest Unoccupied Molecular Orbital (LUMO) across the ring. nih.gov

Stereoselectivity: In reactions that can produce different stereoisomers, such as cycloadditions, computational methods can predict which isomer will be favored. By modeling the transition states for the formation of each possible stereoisomer (e.g., endo vs. exo or syn vs. anti), chemists can determine the most stable pathway. A detailed study of the reaction between 2-methoxyfuran (B1219529) and a nitroalkene demonstrated that the formation of a specific zwitterionic intermediate was energetically favored, while the pathway leading to a Diels-Alder adduct was ruled out due to high energy barriers. nih.gov This level of analysis is crucial for designing syntheses that yield a single, desired stereoisomer.

Quantitative Structure–Property Relationship (QSPR) Studies

QSPR is a computational methodology that seeks to establish a mathematical correlation between the structural features of a molecule and its chemical properties. nih.gov These models are powerful predictive tools in chemical research and drug discovery. scirp.org

The foundation of any QSPR model is the use of molecular descriptors—numerical values that quantify different aspects of a molecule's structure. nih.gov These descriptors can be classified based on their dimensionality:

1D Descriptors: These include simple counts of atoms, functional groups (like hydrogen bond donors/acceptors), and molecular weight. nih.gov

2D Descriptors: These are derived from the 2D representation of the molecule and describe aspects like molecular connectivity and topology. nih.gov

3D Descriptors: These relate to the 3D spatial arrangement of the molecule and include descriptors based on molecular shape and volume. scielo.br

Once calculated for a series of compounds, these descriptors are correlated with an experimentally measured property (e.g., solubility, boiling point, or reactivity) using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN). nih.govscielo.br For instance, a QSAR (a subset of QSPR focused on biological activity) study on pyrimidine derivatives identified that properties like steric effects, hydrophobic polar surface area, and the logP (a measure of lipophilicity) were key factors influencing their larvicidal activity. scielo.br Similarly, studies on thiopyrimidine derivatives have successfully developed predictive QSAR models for their anticancer activity. nih.govresearchgate.net

Table 2: Common Molecular Descriptors in QSPR/QSAR Studies

| Descriptor Type | Example | Description | Related Property |

| Physicochemical | LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | Lipophilicity, Membrane Permeability |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. | Solubility, Intermolecular Interactions |

| Topological | Wiener Index | A descriptor based on the distances between all pairs of atoms in the molecular graph. | Molecular Branching, Boiling Point |

| 3D/Steric | Molecular Volume | The van der Waals volume of the molecule. | Binding Affinity, Steric Hindrance |

| Structural | H-Bond Donors | The number of hydrogen atoms attached to electronegative atoms (O, N). | Solubility, Receptor Binding |

This table provides a generalized overview of descriptor types. nih.govscielo.brnih.gov

The primary utility of a validated QSPR model is its ability to predict the properties of novel, untested compounds. rsc.org Once a statistically robust relationship between molecular descriptors and a specific property has been established for a training set of molecules, the model can be used to screen virtual libraries of new derivatives.

For a hypothetical library of this compound derivatives, a researcher could first calculate the relevant molecular descriptors for each proposed structure. By inputting these descriptor values into the QSPR equation, one can obtain a predicted value for the property of interest without the need for synthesis and experimental testing. rsc.org This in silico screening process is highly efficient, saving significant time and resources. For example, a QSAR model developed for pyrimidine-based anticancer agents was used to design four new inhibitors with predicted activities higher than the compounds in the initial dataset. rsc.org Subsequent molecular dynamics simulations confirmed that the newly designed compounds exhibited stable and favorable binding to their target protein. rsc.org This demonstrates the power of QSPR/QSAR in guiding the rational design of new molecules with desired chemical or biological properties. nih.gov

Advanced Spectroscopic and Structural Characterization of 2 Ethenylthio Pyrimidine and Its Complexes

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise atomic arrangement within a crystalline solid. It provides definitive information on bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation and its packing within the crystal lattice.

Elucidation of Solid-State Molecular Structures and Conformations

While a specific crystal structure for 2-Ethenylthio-pyrimidine is not publicly available, analysis of closely related sulfur-containing pyrimidine (B1678525) derivatives provides a clear blueprint for the type of structural information that can be obtained. For instance, studies on substituted aminopyrimidine derivatives reveal key conformational features. The pyrimidine ring is often found to be nearly planar, though substituents can cause slight deviations. nih.gov In some fused systems, such as thiazolo[3,2-a]pyrimidines, the pyrimidine ring can adopt a shallow sofa conformation, where one atom deviates from the plane of the others. researchgate.net

The conformation of the ethenylthio side chain relative to the pyrimidine ring is of particular interest. X-ray diffraction would precisely measure the torsion angle between the pyrimidine ring and the C-S-C plane of the thioether linkage, revealing the preferred spatial orientation. In a related thiomethyl-substituted pyrimidine, the thiomethyl group was found to be slightly rotated out of the ring plane. nih.gov Such data is crucial for understanding steric and electronic interactions between the side chain and the heterocyclic core.

Table 1: Representative Crystallographic Data for a Substituted Thiazolo[3,2-a]pyrimidine Derivative This table presents data from a related structure to illustrate the type of information gained from X-ray diffraction.

| Parameter | Value | Description |

|---|---|---|

| Pyrimidine Ring Conformation | Shallow Sofa | Indicates non-planarity of the heterocyclic ring. researchgate.net |

| Dihedral Angle (Thiazine/Pyrimidine) | 5.975 (1)° | The angle between the planes of the two fused rings. researchgate.net |

| Dihedral Angle (Thiophene/Pyrimidine) | 82.973 (1)° | Describes the near-perpendicular orientation of a substituent ring relative to the core. researchgate.net |

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

The way molecules pack in a crystal is governed by a network of non-covalent intermolecular interactions. Understanding these forces is fundamental to the field of crystal engineering. ias.ac.in In the case of this compound, the pyrimidine ring's nitrogen atoms can act as hydrogen bond acceptors. While the parent molecule lacks strong hydrogen bond donors, in derivatives or co-crystals, interactions such as N–H···N and N–H···O are commonly observed, often linking molecules into chains or more complex assemblies. nih.govresearchgate.net The sulfur atom of the thioether group can also participate as a weak hydrogen bond acceptor in N-H···S or C-H···S interactions, a feature of significant interest in supramolecular chemistry. rsc.orgnih.gov

Furthermore, the aromatic pyrimidine ring is capable of engaging in π-π stacking interactions. These interactions, where the electron clouds of adjacent rings overlap, are a significant cohesive force in many aromatic crystals. nih.gov Analysis of crystal structures of related compounds reveals centroid-to-centroid distances typically in the range of 3.7 to 3.8 Å for such interactions, which help to stabilize the three-dimensional crystal lattice. researchgate.net

Table 2: Common Intermolecular Interactions in Pyrimidine-Based Crystals

| Interaction Type | Atoms Involved | Typical Role in Crystal Packing |

|---|---|---|

| Hydrogen Bonding | N–H···N, N–H···O, C–H···O | Directional forces that form well-defined structural motifs like chains and sheets. nih.gov |

| π-π Stacking | Pyrimidine Ring ↔ Pyrimidine Ring | Stabilizes packing by linking layers or columns of molecules. researchgate.net |

| Sulfur Interactions | N–H···S, C–H···S | Contributes to the overall lattice energy and can influence molecular conformation. nih.gov |

Structural Characterization of Metal-Thiopyrimidine Complexes

The nitrogen atoms of the pyrimidine ring and the sulfur atom of the thioether group in this compound are potential coordination sites for metal ions. Single-crystal X-ray diffraction is the definitive method for characterizing the resulting metal complexes. It reveals the coordination number and geometry of the metal center, identifies the specific atoms of the ligand that bind to the metal, and measures the precise bond lengths and angles within the coordination sphere.

Studies on complexes of related thiouracil and pyrimidine derivatives show that the ligand can bind to a metal in several ways. For instance, coordination can occur through one of the ring nitrogens and the exocyclic sulfur atom, forming a stable chelate ring. mdpi.com The resulting coordination geometry around the metal can vary widely, from square planar to distorted octahedral, depending on the metal ion and other coordinating ligands. mdpi.comiaea.org For example, the structure of a Rhenium(I) complex with a pyrimidine derivative was elucidated as a distorted octahedron, with the ligand coordinating in a bidentate fashion. mdpi.com

Table 3: Examples of Coordination Modes in Metal-Thiopyrimidine Complexes

| Metal Ion | Ligand Type | Coordination Geometry | Binding Mode |

|---|---|---|---|

| Re(I) | DANU (Pyrimidine Derivative) | Distorted Octahedron | Bidentate (N, O atoms) mdpi.com |

| Cu(II), Co(II), Ni(II) | Schiff Base Pyrimidine Derivative | Square Planar | Not specified iaea.org |

| Cu(II) | 2-Thiouracil (B1096) | Square Planar (Binuclear) | Bridging and chelating via S and N atoms. mdpi.com |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing molecular structure and dynamics in solution, providing complementary information to solid-state X-ray diffraction studies.

Solution-State Conformation and Dynamic Processes

In solution, molecules like this compound are not static but can exist in various conformations that may interconvert. ¹H NMR spectroscopy, particularly the analysis of proton-proton spin-coupling constants and the Nuclear Overhauser Effect (NOE), provides detailed information about the preferred solution-state conformation. nih.govnih.gov

NOE experiments detect protons that are close in space (typically < 5 Å), regardless of whether they are connected through bonds. An NOE between a proton on the ethenyl group and a proton on the pyrimidine ring would provide direct evidence for a specific spatial arrangement or conformation of the side chain relative to the ring. Studies on related 2-thiopyrimidine nucleotides have shown that these units can be inherently rigid in solution, preferring a specific conformation even without the influence of base-pairing or stacking interactions. nih.govnih.gov This suggests that the conformational landscape of this compound may also be well-defined.

Heteronuclear Multiple Bond Correlation (HMBC) for Connectivity Assignments

While ¹H and ¹³C NMR spectra identify the chemical environments of protons and carbons, establishing the connectivity of the molecular skeleton requires two-dimensional techniques like Heteronuclear Multiple Bond Correlation (HMBC). This experiment detects long-range correlations (typically over two or three bonds) between protons and carbons. researchgate.net

Table 4: Illustrative HMBC Correlations for Pyrimidine Derivatives This table shows expected or observed correlations from related structures to demonstrate the utility of the HMBC technique.

| Proton (¹H) | Correlating Carbon (¹³C) | Number of Bonds | Information Gained |

|---|---|---|---|

| Pyrimidine H6 | Pyrimidine C2 | 3 | Confirms connectivity across the N1-C6 bond. researchgate.net |

| Pyrimidine H6 | Pyrimidine C4 | 3 | Confirms connectivity across the N1-C2 bond. researchgate.net |

| Vinylic Proton | Pyrimidine C3 | 3 | Confirms the attachment point and connectivity of a vinyl substituent. mdpi.com |

Computational NMR Prediction and Validation

In a typical study, computational methods such as Density Functional Theory (DFT) would be employed to predict the ¹H and ¹³C NMR chemical shifts of this compound. These theoretical values would then be compared against experimentally obtained NMR spectra for validation. This comparison helps in the precise assignment of signals to the respective protons and carbon atoms in the molecule, confirming its structure. However, no such specific computational or experimental NMR data for this compound was found.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Metal-Ligand Vibrations

Vibrational spectroscopy is crucial for identifying the functional groups within this compound and for studying its coordination behavior with metal ions.

Functional Group Analysis: The IR and Raman spectra would exhibit characteristic bands for the pyrimidine ring, the C=C bond of the ethenyl group, and the C-S-C linkage. For instance, pyrimidine ring stretching vibrations typically appear in the 1600-1400 cm⁻¹ region. The C=C stretching of the vinyl group would be expected around 1630 cm⁻¹.

Metal-Ligand Vibrations: Upon complexation with a metal, new vibrational modes corresponding to the metal-ligand bonds would appear in the far-IR and Raman spectra, typically below 600 cm⁻¹. The shifts in the vibrational frequencies of the pyrimidine ring and the thioether group upon coordination would provide insights into the mode of binding. Without experimental or calculated spectra, a detailed analysis is not possible.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States in Specific Derivatives

XPS is a surface-sensitive technique that would be used to determine the elemental composition and the chemical (oxidation) states of the atoms in derivatives of this compound. High-resolution spectra of the C 1s, N 1s, and S 2p core levels would be of particular interest. The S 2p spectrum, for example, would confirm the presence of the thioether linkage and could reveal any oxidation of the sulfur atom. However, no XPS studies specifically on this compound were identified.

UV-Visible and Luminescence Spectroscopy for Electronic Transitions and Optical Properties

UV-Visible absorption spectroscopy would reveal the electronic transitions within this compound and its complexes. Transitions such as π→π* and n→π* are expected for the pyrimidine ring. Coordination to a metal center can introduce new charge-transfer bands (ligand-to-metal or metal-to-ligand).

Luminescence (fluorescence or phosphorescence) spectroscopy would provide information about the emissive properties of the compound and its complexes. The emission wavelength, quantum yield, and lifetime are key parameters that characterize the excited states of these molecules. Specific absorption and emission data for this compound are not available in the searched literature.

Applications of 2 Ethenylthio Pyrimidine Derivatives in Advanced Materials Science

Development of Pyrimidine-Based Materials for Optoelectronics

The electron-deficient nature of the pyrimidine (B1678525) core makes it an excellent building block for materials used in optoelectronics. researchgate.net This property is crucial for designing molecules that can efficiently manage charge carriers and energy transfer processes, which are fundamental to the operation of devices like Organic Light-Emitting Diodes (OLEDs). nih.gov

Pyrimidine derivatives have emerged as highly effective fluorescent emitters, particularly for blue OLEDs, which are critical for full-color displays and white lighting. rsc.org By pairing the electron-accepting pyrimidine unit with various electron-donating moieties, researchers have synthesized molecules capable of thermally activated delayed fluorescence (TADF). rsc.orgrsc.org This mechanism allows OLEDs to harvest both singlet and triplet excitons for light emission, breaking the 25% internal quantum efficiency limit of conventional fluorescent emitters and leading to devices with very high external quantum efficiencies (EQEs). mdpi.com

For instance, TADF emitters based on a spiroacridan donor and a pyrimidine acceptor have achieved remarkable performance in blue OLEDs. The strategic design of these molecules results in a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states, facilitating efficient reverse intersystem crossing (RISC) from the triplet state back to the singlet state, from which light is emitted. rsc.org

Table 1: Performance of Pyrimidine-Based TADF Emitters in Blue OLEDs

| Emitter | Peak Emission (nm) | Max. External Quantum Efficiency (EQE) (%) |

|---|---|---|

| 2SPAc-HPM | 479 | 25.56 |

| 2SPAc-MPM | 482 | 24.34 |

| 2SPAc-PPM | 489 | 31.45 |

Data sourced from a study on pyrimidine-based TADF emitters. rsc.org

The versatility of the pyrimidine core allows for fine-tuning of the emission color and efficiency by modifying the donor groups or substitution on the pyrimidine ring itself. nih.govrsc.org This molecular engineering approach is key to developing next-generation OLEDs with improved color purity, efficiency, and operational stability.

The introduction of a sulfur atom, as in thio-substituted pyrimidines, significantly influences the photophysical properties of the chromophore. rsc.org Studies on 2-thiopyrimidine derivatives reveal distinct characteristics compared to their oxygenated analogs, stemming from the properties of the thiocarbonyl group. acs.org These compounds typically exhibit strong phosphorescence emission at low temperatures. rsc.orgresearchgate.net

Experimental and theoretical studies on 2-thiopyrimidines, such as 2-thiouracil (B1096) and its derivatives, have determined key photophysical parameters. Laser flash photolysis experiments have identified broad transient absorption bands assigned to triplet-triplet absorption. rsc.org The substitution at the C5 position of the pyrimidine ring has been shown to have a significant impact on the triplet excited state lifetimes. rsc.orgresearchgate.net

Table 2: Photophysical Data for 5-Substituted 2-Thiopyrimidines

| Compound | Triplet Energy (kJ mol⁻¹) | Triplet Lifetime |

|---|---|---|

| 2-thiouracil (TU) | ~307 | 70 ns |

| 5-t-butyl-2-thiouracil (BTU) | ~304 | 1.1 µs |

| 2-thiothymine (TT) | ~294 | 2.3 µs |

Data recorded in ethanol (B145695) at 77 K (triplet energy) and from transient absorption measurements. rsc.orgresearchgate.net

Theoretical calculations support the experimental findings, indicating that the lowest triplet states of these molecules are of a ππ* nature. rsc.orgresearchgate.net This fundamental understanding of the excited state dynamics is crucial for designing new photosensitizers and emitters where control over triplet state properties is essential.

Coordination Polymers and Metal-Organic Frameworks (MOFs)

The nitrogen atoms of the pyrimidine ring and the sulfur atom of a thioether group in derivatives like 2-ethenylthio-pyrimidine serve as excellent coordination sites for metal ions. This makes them valuable ligands, or building blocks, for the construction of coordination polymers and Metal-Organic Frameworks (MOFs). nih.gov

MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands, known for their high porosity and tunable structures. nih.gov Pyrimidine-based ligands, including those with thio-functionalization, can be designed to control the dimensionality and topology of the resulting framework. mdpi.com The geometry of the ligand and the coordination preference of the metal ion dictate the final architecture of the MOF, leading to materials with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis. nih.govresearchgate.net The flexibility and specific binding sites of thiopyrimidine ligands offer a route to novel framework structures that are not accessible with more common carboxylate-based ligands. mdpi.com

By incorporating specific metal ions and pyrimidine-based ligands, MOFs can be endowed with interesting magnetic and luminescent properties. mdpi.comrsc.org The pyrimidine ring can mediate magnetic exchange between metal centers, potentially leading to materials that exhibit long-range magnetic ordering. rsc.org

Furthermore, pyrimidine-based MOFs often exhibit photoluminescence. mdpi.com The emission can originate from the ligand itself (ligand-centered), from the metal ion, or from charge transfer between the two. mdpi.comresearchgate.netehu.es For example, coordination polymers constructed from lanthanide ions and pyrimidine-2-carboxylate (B12357736) show emission that is attributed to π-π* transitions centered on the pyrimidine ligand. mdpi.com The rigid and ordered structure of the MOF can enhance the emission intensity compared to the free ligand in solution by reducing non-radiative decay pathways. mdpi.comehu.es This property is being explored for applications in chemical sensing, where changes in the luminescent output can signal the presence of specific analytes. mdpi.com

Corrosion Inhibition Studies (Mechanistic Focus)

Pyrimidine derivatives have demonstrated significant potential as effective corrosion inhibitors for various metals and alloys in acidic environments. researchgate.netnih.gov The inhibitory action of these organic molecules, including thio-substituted pyrimidines, is primarily attributed to their ability to adsorb onto the metal surface, forming a protective barrier film that isolates the metal from the corrosive medium. academicjournals.org

The mechanism of inhibition involves several key interactions. The pyrimidine ring, with its π-electrons and nitrogen heteroatoms, along with the sulfur atom in thio-derivatives, acts as an active center for adsorption. researchgate.netbohrium.com The process can involve both physisorption (electrostatic attraction between the charged metal surface and the inhibitor molecule) and chemisorption (coordinate bond formation between the lone pair electrons of the nitrogen and sulfur atoms and the vacant d-orbitals of the metal atoms). academicjournals.orgbohrium.com

Electrochemical studies, such as potentiodynamic polarization, typically show that pyrimidine derivatives function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process. nih.govacademicjournals.org The effectiveness of the inhibition generally increases with the concentration of the inhibitor. electrochemsci.org The molecular structure plays a crucial role; factors such as the presence of multiple adsorption centers, molecular size, and electron density on the functional groups all influence the inhibitor's efficiency. academicjournals.org Compounds containing both nitrogen and sulfur often provide superior inhibition compared to those with only one of these elements. researchgate.net

Table 3: Chemical Compound Names

| Compound Name |

|---|

| This compound |

| 2-thiouracil |

| 5-t-butyl-2-thiouracil |

| 2-thiothymine |

| Pyrimidine-2-carboxylate |

| 2SPAc-HPM |

| 2SPAc-MPM |

Adsorption Mechanisms of Thiopyrimidine Derivatives on Metal Surfaces

The efficacy of thiopyrimidine derivatives, including this compound, as corrosion inhibitors is fundamentally linked to their ability to adsorb onto metal surfaces, creating a barrier between the metal and the corrosive environment. This adsorption is a complex process governed by the electronic structure of the inhibitor molecule, the nature of the metal surface, and the characteristics of the corrosive medium. The adsorption mechanism can involve physical adsorption (physisorption), chemical adsorption (chemisorption), or a combination of both.

Physisorption is a result of electrostatic interactions between the inhibitor molecules and the charged metal surface. In acidic solutions, the nitrogen atoms in the pyrimidine ring can become protonated, leading to a positively charged molecule that can be electrostatically attracted to a negatively charged metal surface (due to adsorbed anions like Cl⁻).

Chemisorption, a stronger form of adsorption, involves the sharing of electrons or electron transfer between the inhibitor molecule and the metal surface, forming a coordinate covalent bond. Thiopyrimidine derivatives are particularly effective due to the presence of multiple active centers for adsorption. The pyrimidine ring's π-electrons, along with the lone pair electrons on the nitrogen and sulfur heteroatoms, can be donated to the vacant d-orbitals of the metal atoms (e.g., iron). mdpi.com Conversely, the inhibitor molecule can accept electrons from the metal surface into its anti-bonding orbitals (π*), a process known as retro-donation, which further strengthens the bond. The sulfur atom, in particular, is a significant contributor to the high inhibition efficiency of these compounds. mdpi.com

The orientation of the adsorbed molecules on the metal surface is crucial for maximizing protection. It is generally accepted that for aromatic ring molecules, a flat-lying or parallel configuration on the metal surface is energetically more stable as it maximizes the interaction between the π-electrons and the surface atoms. researchgate.net The adsorption process is also influenced by temperature; an increase in temperature can lead to the desorption of inhibitor molecules, particularly in cases of physisorption, thereby reducing the inhibition effect. mdpi.com

To quantify the adsorption behavior, experimental data are often fitted to adsorption isotherms, such as the Langmuir or Freundlich isotherms. mdpi.commdpi.com The Langmuir isotherm assumes the formation of a monolayer of inhibitor on the metal surface. mdpi.com

Table 1: Key Factors in the Adsorption of Thiopyrimidine Derivatives

| Factor | Description | Role in Corrosion Inhibition |

|---|---|---|

| Molecular Structure | Presence of π-electrons (pyrimidine ring) and heteroatoms (N, S) with lone pair electrons. | Provides active sites for electron donation to the metal's vacant d-orbitals, facilitating strong chemisorption. mdpi.com |

| Metal Surface Charge | The charge on the metal surface in the specific corrosive medium. | Influences electrostatic interactions (physisorption) with protonated or charged inhibitor molecules. |

| Adsorption Mode | Can be physisorption (electrostatic) or chemisorption (bond formation). | Chemisorption leads to a more stable and effective protective layer due to stronger inhibitor-metal bonds. mdpi.com |

| Inhibitor Concentration | The amount of inhibitor present in the corrosive solution. | Higher concentrations generally lead to greater surface coverage and improved inhibition efficiency, up to a saturation point. mdpi.com |

| Temperature | The ambient temperature of the system. | Can affect the stability of the adsorbed layer; higher temperatures may cause desorption and reduce efficiency. mdpi.com |

Formation of Protective Layers and Interface Chemistry

The adsorption of this compound derivatives onto a metal surface leads to the spontaneous formation of a thin, protective film that acts as a physical barrier. This layer isolates the metal from the aggressive corrosive environment, significantly reducing the rate of corrosion. mdpi.com The quality and stability of this protective film are dictated by the interface chemistry between the inhibitor molecules and the metal.

Upon adsorption, the inhibitor molecules displace water molecules and corrosive ions that are already adsorbed on the metal surface. This displacement is a critical step in preventing the electrochemical reactions that drive corrosion. The resulting inhibitor layer can be a monolayer or a multilayer film, depending on the inhibitor's concentration and the nature of its interactions.

The chemistry at the interface is dominated by the coordinate bonds formed during chemisorption. The interaction between the sulfur and nitrogen atoms of the thiopyrimidine derivative and the surface metal atoms creates a stable, organized molecular layer. mdpi.com This layer is hydrophobic, repelling water and preventing it from reaching the metal surface, which is essential for halting corrosion processes. The π-electrons of the pyrimidine ring also contribute to the stability of this film through their interaction with the metal surface. mdpi.com

Surface analysis techniques, such as Scanning Electron Microscopy (SEM), can provide visual evidence of the formation of these protective layers. In the absence of an inhibitor, a metal surface exposed to a corrosive medium appears rough and damaged. mdpi.com However, in the presence of an effective inhibitor like a thiopyrimidine derivative, the surface remains smooth, indicating that a protective film has successfully prevented corrosive attack. mdpi.com

The effectiveness of this protective barrier is often described by its inhibition efficiency (%IE), which quantifies the percentage reduction in the corrosion rate. Thiopyrimidine derivatives have been shown to achieve high inhibition efficiencies, demonstrating their capability to form robust and durable protective films. mdpi.com

Computational Modeling of Corrosion Inhibition Processes

Computational chemistry, particularly Quantum Chemical Calculations (QCCs) based on Density Functional Theory (DFT), has become an invaluable tool for understanding and predicting the corrosion inhibition potential of molecules like this compound. semanticscholar.org These theoretical models allow researchers to investigate the relationship between a molecule's electronic structure and its performance as a corrosion inhibitor, thereby guiding the design of new and more effective compounds. nih.gov

Several quantum chemical parameters are calculated to elucidate the adsorption mechanism and inhibition efficiency:

E_HOMO (Energy of the Highest Occupied Molecular Orbital): This parameter relates to the molecule's ability to donate electrons. A higher E_HOMO value indicates a greater tendency to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption and better inhibition.

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): This parameter reflects the molecule's ability to accept electrons. A lower E_LUMO value suggests a greater capacity to accept electrons from the metal surface (retro-donation).

Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity of the molecule, which generally correlates with higher inhibition efficiency as the molecule can more readily interact with the metal surface.

Dipole Moment (μ): A larger dipole moment can enhance the adsorption of the inhibitor onto the metal surface through dipole-dipole interactions. mdpi.com

Fraction of Electrons Transferred (ΔN): This value quantifies the number of electrons transferred from the inhibitor to the metal surface. A positive ΔN indicates electron donation, which is characteristic of effective chemisorption.

These computational approaches not only corroborate experimental findings but also provide insights into the orientation of the inhibitor on the surface and the specific atoms involved in the bonding. semanticscholar.org More advanced modeling techniques, such as machine learning and Quantitative Structure-Property Relationship (QSPR) models, are also being employed to predict the corrosion inhibition efficiency of various compounds based on their molecular descriptors, accelerating the discovery of novel inhibitors. scispace.com

Table 2: Key Quantum Chemical Parameters in Corrosion Inhibition Modeling

| Parameter | Symbol | Significance for Inhibition |

|---|---|---|

| Energy of Highest Occupied Molecular Orbital | E_HOMO | Higher values indicate better electron-donating ability, leading to stronger adsorption. |

| Energy of Lowest Unoccupied Molecular Orbital | E_LUMO | Lower values indicate a greater ability to accept electrons from the metal (retro-donation). |

| Energy Gap | ΔE | A smaller value suggests higher molecular reactivity and potentially higher inhibition efficiency. |

| Dipole Moment | μ | Higher values can increase the accumulation of the inhibitor on the metal surface via electrostatic forces. mdpi.com |

| Electron Affinity | A | Represents the energy released when an electron is added; related to electron-accepting ability. semanticscholar.org |

| Ionization Potential | I | The energy required to remove an electron; related to electron-donating ability. semanticscholar.org |

Future Research Directions and Unexplored Avenues for 2 Ethenylthio Pyrimidine Research

Development of Asymmetric Synthetic Routes for Chiral 2-Ethenylthio-pyrimidine Analogs

The synthesis of enantiomerically pure compounds is critical in drug discovery, as different enantiomers of a chiral molecule can exhibit vastly different biological activities. mdpi.com While numerous methods exist for synthesizing pyrimidine (B1678525) derivatives, the development of asymmetric routes for chiral analogs of this compound is a significant and unexplored area. gsconlinepress.comresearchgate.net

Future research should focus on creating new stereogenic centers on the pyrimidine core or its substituents. This can be achieved through several established strategies that have been successfully applied to other classes of compounds:

Chiral Auxiliaries: A removable chiral group can be temporarily attached to an achiral precursor to direct the stereochemical outcome of a subsequent reaction, after which the auxiliary is cleaved to yield the chiral product. uvic.ca

Chiral Catalysts and Reagents: The use of chiral catalysts, such as metal complexes with chiral ligands or organocatalysts, can facilitate enantioselective transformations directly on an achiral starting material. uvic.ca For instance, DHAP-dependent aldolases have been used to catalyze the aldol (B89426) addition to aldehyde derivatives of pyrimidines like thymine (B56734) and cytosine, generating acyclic nucleoside analogues with two new stereocenters. nih.gov

1,3-Dipolar Cycloaddition: Asymmetric 1,3-dipolar cycloaddition reactions have been successfully used as a key step in the multi-step synthesis of chiral piperazinylpropylisoxazoline analogues. nih.gov

A potential synthetic strategy could involve the asymmetric addition of a functionalized vinyl group to a 2-mercaptopyrimidine (B73435) precursor or the enantioselective modification of the ethenylthio side chain itself. The development of such methods would provide access to a library of chiral this compound analogs, enabling detailed investigation into their structure-activity relationships for various biological targets.

Investigation of High-Pressure and Flow Chemistry Techniques in Synthesis

Modern synthetic chemistry is increasingly adopting innovative technologies like high-pressure synthesis and continuous-flow chemistry to improve efficiency, safety, and scalability. acs.orgmdpi.comnih.gov These techniques offer significant advantages over traditional batch processing, including enhanced reaction rates, better control over reaction parameters, and access to novel reaction pathways. nih.govthalesnano.com

High-Pressure Synthesis: Applying high pressure can accelerate reaction rates and influence reaction pathways, sometimes leading to products that are inaccessible under standard conditions. aps.org For this compound, high-pressure conditions could be explored to facilitate cycloaddition reactions involving the ethenyl group or to promote condensation reactions for building the pyrimidine ring, potentially with improved yields and selectivity.

The table below outlines a hypothetical comparison of potential synthetic approaches for pyrimidine derivatives, highlighting the advantages of flow chemistry.

| Feature | Traditional Batch Synthesis | Continuous-Flow Synthesis |

| Reaction Time | Hours to days | Seconds to minutes nih.gov |

| Heat Transfer | Limited, potential for hotspots | Excellent, precise temperature control mdpi.com |

| Mixing | Variable, can be inefficient | Rapid and efficient mdpi.com |